Product packaging for Quinolin-6-yl (4-methoxyphenyl)carbamate(Cat. No.:CAS No. 100926-72-5)

Quinolin-6-yl (4-methoxyphenyl)carbamate

Cat. No.: B11840189
CAS No.: 100926-72-5
M. Wt: 294.30 g/mol
InChI Key: YRMZMQZKYPVMKP-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. nih.govwisdomlib.org Its derivatives are noted for their wide-ranging pharmacological activities and their role as foundational structures in numerous approved drugs. orientjchem.orgresearchgate.net

The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug design. nih.gov The synthetic accessibility and the possibility for extensive structural modifications allow for the fine-tuning of the biological and pharmacokinetic properties of quinoline-based compounds. nih.govnih.govresearchgate.net This adaptability has cemented the quinoline moiety's strong position in modern medicinal chemistry. nih.govresearchgate.netrsc.org

The versatility of the quinoline scaffold is demonstrated by the vast array of biological activities its derivatives exhibit. orientjchem.orgbiointerfaceresearch.comresearchgate.netbenthamscience.comnih.gov Historically, quinoline-containing compounds like quinine (B1679958) and chloroquine (B1663885) have been pivotal in the fight against malaria. biointerfaceresearch.comnih.gov Beyond their antimalarial effects, quinoline derivatives have been developed as effective agents in various therapeutic areas. orientjchem.orgnih.gov

Table 1: Marketed Drugs Containing a Quinoline Scaffold

Drug Primary Biological Activity
Mefloquine Antimalarial, Anti-inflammatory biointerfaceresearch.com
Chloroquine Antimalarial nih.gov
Ciprofloxacin Antibacterial nih.gov
Topotecan Anticancer nih.gov
Bedaquiline Anti-tubercular nih.gov
Montelukast Antiasthmatic benthamscience.com

The biological potential of quinoline derivatives extends to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular activities. researchgate.netbenthamscience.com Researchers continue to explore the quinoline nucleus to develop new therapeutic agents, driven by its proven success and diverse biological profile. rsc.orgmdpi.com

Role of Carbamate (B1207046) Linkages in Bioactive Compounds

The carbamate group, characterized by a -NH(CO)O- linkage, is another crucial functional group in medicinal chemistry. nih.govnih.gov It is found in a variety of therapeutic agents and is often incorporated into molecules to enhance their biological activity and pharmacokinetic properties. nih.govresearchgate.net Structurally, carbamates can be considered hybrids of amides and esters, conferring upon them good chemical and proteolytic stability. nih.govacs.org

Carbamate linkages are particularly prominent in the design of enzyme inhibitors. nih.gov A well-known class of such compounds is the carbamate insecticides, which function by inhibiting the enzyme acetylcholinesterase (AChE). wikipedia.orgyoutube.comepa.gov This inhibitory action is often reversible, as the carbamoylated enzyme can be slowly hydrolyzed to restore its function. youtube.com This mechanism has been harnessed in the development of drugs for conditions such as Alzheimer's disease, where inhibiting AChE can lead to symptomatic improvement. researchgate.netnih.gov

Furthermore, the carbamate moiety is a valuable tool in prodrug design. nih.govacs.orgresearchgate.net A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. By masking a functional group of a drug with a carbamate linkage, it is possible to improve properties such as stability, solubility, and bioavailability. nih.govnih.govacs.org

The carbamate linkage offers significant opportunities for creating chemical diversity. nih.govacs.org Substitutions can be readily made at both the nitrogen and oxygen termini of the carbamate group, allowing for the modulation of a compound's biological and physicochemical properties. nih.govnih.gov This flexibility enables medicinal chemists to optimize drug-target interactions, improve stability, and enhance pharmacokinetic profiles. nih.gov The ability of the carbamate group to participate in hydrogen bonding further contributes to its utility in drug design. nih.govnih.gov

Table 2: Examples of Carbamate-Containing Therapeutic Agents

Compound/Drug Therapeutic Application/Role
Rivastigmine Acetylcholinesterase inhibitor for Alzheimer's disease researchgate.netwikipedia.org
Neostigmine Acetylcholinesterase inhibitor wikipedia.org
Gabapentin (B195806) enacarbil Prodrug of gabapentin nih.gov
Bambuterol Prodrug of terbutaline (B1683087) (for asthma) nih.gov

Quinolin-6-yl (4-methoxyphenyl)carbamate: An Overview of its Academic Research Context

While specific research on this compound is not extensively documented in publicly available literature, its structure strongly suggests a research focus within the realm of neurodegenerative diseases, particularly Alzheimer's disease, and as an enzyme inhibitor. This hypothesis is supported by a recent study on a series of novel quinoline-O-carbamate derivatives designed as multi-target-directed ligands for Alzheimer's disease. nih.govnih.gov

In this study, compounds with a carbamate fragment attached to a quinoline core were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for their anti-inflammatory properties. nih.govnih.gov One of the synthesized compounds, Quinolin-6-yl ethyl(methyl)carbamate , which is structurally very similar to the title compound, demonstrated moderate selective inhibitory activity against electric eel acetylcholinesterase (eeAChE). nih.gov

Table 3: Inhibitory Activity of Selected Quinoline-O-Carbamate Derivatives

Compound Position of Carbamate Target Enzyme IC₅₀ (µM)
3d 4 eqBuChE 0.87
3f 5 eeAChE 1.3
3f 5 eqBuChE 0.81
3k (Quinolin-6-yl ethyl(methyl)carbamate) 6 eeAChE 10.3
3m 8 eeAChE 6.5

Data sourced from a study on quinoline-O-carbamate derivatives for Alzheimer's disease. nih.gov

The research on these related compounds indicates that the position of the carbamate group on the quinoline ring significantly influences the inhibitory potency and selectivity. nih.gov The presence of the quinolin-6-yl core in the title compound, combined with the carbamate linkage—a known pharmacophore for cholinesterase inhibition—positions This compound as a logical candidate for investigation as a potential neuroprotective agent. The 4-methoxyphenyl (B3050149) group attached to the carbamate nitrogen would further modulate the compound's properties, potentially influencing its binding affinity to target enzymes and its pharmacokinetic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O3 B11840189 Quinolin-6-yl (4-methoxyphenyl)carbamate CAS No. 100926-72-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100926-72-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

quinolin-6-yl N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C17H14N2O3/c1-21-14-6-4-13(5-7-14)19-17(20)22-15-8-9-16-12(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20)

InChI Key

YRMZMQZKYPVMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinolin 6 Yl 4 Methoxyphenyl Carbamate and Its Analogs

Established Synthetic Routes to the Quinoline (B57606) Core

The construction of the fundamental quinoline ring system can be achieved through a variety of classical named reactions, many of which were developed in the late 19th century, as well as through more modern, efficient methodologies. wikipedia.orgrsc.org

Several enduring methods for quinoline synthesis rely on the cyclization of substituted anilines. These reactions, while foundational, often require harsh conditions but remain valuable for their versatility. numberanalytics.comjptcp.com

Friedländer Synthesis The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.comcdnsciencepub.com The choice of catalyst can be crucial; basic conditions are often effective for condensing o-aminoaldehydes with ketones, while acidic media are preferred for reactions involving o-aminoketones. cdnsciencepub.com A significant advantage of this method is the predictable regiochemistry of the substituents on the newly formed heterocyclic ring. cdnsciencepub.com

Reaction: o-Aminoaryl aldehyde/ketone + Carbonyl compound (with α-methylene)

Product: Substituted quinoline jk-sci.com

Catalysts: Acids (e.g., H₂SO₄, HCl, acetic acid) or bases (e.g., NaOH, pyridine) jk-sci.com

Skraup Synthesis The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline. numberanalytics.comiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. numberanalytics.comiipseries.org Though effective, the reaction is known for being vigorous. wikipedia.org

Reactants: Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent (e.g., Nitrobenzene) wikipedia.orgpharmaguideline.com

Key Intermediate: Acrolein iipseries.orgwordpress.com

Product: Quinoline wikipedia.org

Gould-Jacobs Reaction This reaction provides a route to 4-hydroxyquinolines, which can be further modified. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org Microwave irradiation has been shown to dramatically shorten reaction times and improve yields compared to conventional heating. ablelab.euresearchgate.net

Reactants: Aniline + Alkoxymethylenemalonic ester wikipedia.org

Intermediate: Anilidomethylenemalonic ester wikipedia.org

Final Product Type: 4-Hydroxyquinoline wikipedia.org

Conrad-Limpach Synthesis Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis yields hydroxyquinolines. It involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction conditions can influence the final product; lower temperatures (kinetic control) tend to favor the formation of 4-hydroxyquinolines (or their tautomeric 4-quinolones), while higher temperatures (thermodynamic control) can lead to 2-hydroxyquinolines in what is known as the Knorr quinoline synthesis. wikipedia.orgquimicaorganica.org

Reactants: Aniline + β-ketoester wikipedia.org

Product: 4-Hydroxyquinoline (via Schiff base intermediate) wikipedia.org

Reaction Type: Addition-rearrangement wikipedia.org

Pfitzinger Reaction The Pfitzinger reaction is a valuable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration produce the final substituted quinoline-4-carboxylic acid. wikipedia.org

Reactants: Isatin + Carbonyl compound + Base wikipedia.org

Key Intermediate: Isatic acid (keto-acid) wikipedia.org

Product Type: Substituted quinoline-4-carboxylic acids wikipedia.org

Doebner–von Miller Reaction This reaction is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines. wikipedia.orgslideshare.net It uses an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. iipseries.orgsynarchive.com The mechanism is thought to involve a fragmentation-recombination pathway where the initial conjugate addition product fragments and then recombines to form the quinoline. wikipedia.orgnih.gov

Reactants: Aniline + α,β-Unsaturated carbonyl compound wikipedia.org

Catalyst: Acid (e.g., HCl) iipseries.org

Product Type: Substituted quinolines wikipedia.org

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Starting Materials Key Features Typical Product
Friedländer Synthesis o-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene wikipedia.org Acid or base-catalyzed condensation; predictable regiochemistry cdnsciencepub.comwikipedia.org Substituted quinoline wikipedia.org
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing agent wikipedia.org Often vigorous; proceeds via acrolein intermediate wikipedia.orgwordpress.com Quinoline wikipedia.org
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic ester wikipedia.org Thermal cyclization; yields can be improved with microwaves wikipedia.orgablelab.eu 4-Hydroxyquinoline wikipedia.org
Conrad-Limpach Synthesis Aniline, β-ketoester wikipedia.org Temperature-dependent regioselectivity (4- vs. 2-hydroxyquinoline) wikipedia.org 4-Hydroxyquinoline wikipedia.org
Pfitzinger Reaction Isatin, Carbonyl compound, Base wikipedia.org Starts with hydrolysis of isatin; versatile for acid derivatives wikipedia.orgresearchgate.net Quinoline-4-carboxylic acid wikipedia.org
Doebner–von Miller Reaction Aniline, α,β-Unsaturated carbonyl wikipedia.org Acid-catalyzed; fragmentation-recombination mechanism proposed wikipedia.orgnih.gov Substituted quinoline wikipedia.org

Modern synthetic chemistry has introduced more efficient and regioselective methods for both constructing the quinoline scaffold and functionalizing the pre-formed ring. nih.govscilit.com These strategies often employ transition-metal catalysis to achieve high levels of control and efficiency. nih.govmdpi.com

Transition metal-catalyzed C-H bond activation has become a powerful strategy for the direct functionalization of the quinoline ring. nih.govscilit.com This approach avoids the need for pre-functionalized starting materials, making it more atom- and step-economical. nih.gov Catalysts based on palladium, copper, rhodium, and other metals have been successfully used to introduce a wide variety of functional groups at nearly all positions of the quinoline core. nih.govnih.govnumberanalytics.com The regioselectivity of these reactions can often be controlled by using a directing group, such as the nitrogen atom of the quinoline ring itself or an N-oxide functionality, which guides the metal catalyst to a specific C-H bond. nih.govresearchgate.net

Recent advancements include:

Catalyst- and Solvent-Free Synthesis: Methods using aerobic conditions, sometimes with additives like lithium chloride, have been developed for more environmentally friendly syntheses. rsc.org

Microwave and Ultrasound-Assisted Reactions: These techniques can significantly reduce reaction times and improve yields for classical reactions like the Friedländer and Gould-Jacobs syntheses. rsc.orgresearchgate.netmdpi.com

Nanocatalysis: The use of nanocatalysts offers advantages in terms of efficiency, recovery, and recyclability for quinoline synthesis. acs.org

Photochemical and Electrochemical Methods: Light-induced or electricity-driven reactions provide sustainable and mild alternatives for constructing the quinoline ring. mdpi.comrsc.org

Table 2: Selected Contemporary Quinoline Synthesis/Functionalization Strategies

Method Catalyst/Conditions Key Features
C-H Activation Transition metals (Pd, Rh, Cu, etc.) nih.govnumberanalytics.com Direct functionalization of the quinoline ring; high regioselectivity. nih.gov
Oxidative Annulation Various catalysts, often with an oxidant mdpi.com Forms the quinoline ring through C-H activation and cyclization. mdpi.com
Microwave-Assisted Synthesis Microwave irradiation researchgate.netmdpi.com Accelerates classical reactions, improves yields. ablelab.euresearchgate.net
Electrochemical Synthesis Electric current rsc.org Sustainable, reagent-free method under mild conditions. rsc.org

Synthesis of Carbamate (B1207046) Derivatives with Quinoline Moieties

Once the quinoline core is synthesized, the carbamate functional group can be introduced through several methods. The specific strategy often depends on the available functional groups on the quinoline ring, such as a hydroxyl or amino group.

Direct C-H carbamoylation involves the introduction of a carbamoyl (B1232498) group directly onto the quinoline ring, bypassing the need for a pre-existing functional group like a hydroxyl or amine. This is a highly efficient approach. One such method involves a silver-catalyzed oxidative C-H carbamoylation of quinolines with oxamic acids. rsc.orgnih.gov This reaction proceeds via an oxidative decarboxylation mechanism under mild conditions and demonstrates good tolerance for various functional groups. rsc.orgnih.gov Another approach uses copper catalysis for the direct carbamoylation of quinoline N-oxides with formamides, proceeding through a cross-dehydrogenative coupling reaction. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. While specific MCRs for the direct synthesis of Quinolin-6-yl (4-methoxyphenyl)carbamate are not prominently documented, the Povarov reaction, a three-component reaction of an aniline, a benzaldehyde, and an activated alkene, can produce tetrahydroquinolines that can be subsequently oxidized to quinolines. wikipedia.orgresearchgate.net Conceptually, incorporating a carbamate-functionalized starting material into such a reaction could provide a convergent route to the target scaffold.

A common and straightforward method to synthesize quinoline carbamates is from the corresponding aminoquinoline. For the target molecule's analog, N-(Quinolin-4-yl)carbamates, the synthesis would typically start from a 4-aminoquinoline (B48711). This precursor can react with a suitable chloroformate or an isocyanate to form the carbamate linkage. For instance, reacting 4-aminoquinoline with an appropriate aryl isocyanate in a suitable solvent would yield the corresponding N-(quinolin-4-yl)carbamate. Similarly, for the title compound, this compound, a logical synthetic precursor would be 6-hydroxyquinoline (B46185), which could be reacted with 4-methoxyphenyl (B3050149) isocyanate, or 6-aminoquinoline, which could be reacted with 4-methoxyphenyl chloroformate. Copper-catalyzed reactions have also been developed for the C2-carbamoylation of quinoline N-oxides using hydrazinecarboxamides as the carbamoyl source. researchgate.net

Targeted Synthesis of this compound

The construction of the specific molecular framework of this compound can be approached through several synthetic routes, leveraging both classical and modern catalytic methods. A primary strategy involves the coupling of a quinoline precursor with a carbamate or isocyanate moiety.

Precursor Chemistry and Intermediate Generation (e.g., using photoredox/nickel dual catalysis)

The synthesis of quinoline-carbamate structures can be achieved using innovative catalytic systems that offer mild reaction conditions and broad functional group tolerance. youtube.comnih.gov One such advanced method is dual photoredox/nickel catalysis, which has emerged as a powerful tool for forming carbon-heteroatom bonds. rsc.orgrsc.org

For the synthesis of O-aryl carbamates, this method can theoretically couple an aryl halide (or another suitable precursor) with an amine and carbon dioxide. researchgate.net In the context of this compound, the key precursors would be a functionalized quinoline, such as 6-hydroxyquinoline or a 6-haloquinoline, and a carbamate source derived from 4-methoxyaniline.

The general mechanism for this type of transformation involves a nickel-catalyzed cross-coupling reaction powered by a photocatalyst that absorbs visible light. researchgate.net The process is often consistent with a Ni(I)/Ni(III) catalytic cycle. researchgate.net The photocatalyst, upon excitation by light, initiates the cycle by reducing a Ni(II) precursor to a more reactive Ni(I) species. youtube.comresearchgate.net This Ni(I) intermediate then undergoes oxidative addition with the quinoline precursor (e.g., a 6-haloquinoline). The resulting Ni(III) complex can then react with the carbamate nucleophile, followed by reductive elimination to yield the final product, this compound, and regenerate the active nickel catalyst. researchgate.net This catalytic approach is notable for avoiding harsh reagents and high pressures. researchgate.net

Reaction Conditions and Yield Optimization

A more direct and classical approach to the synthesis of this compound involves the reaction between 6-hydroxyquinoline and a suitable carbamoylating agent, such as 4-methoxyphenyl isocyanate. This method is analogous to established procedures for synthesizing other substituted carbamic acid quinolin-6-yl esters. google.com

The reaction typically proceeds by stirring the precursors in the presence of a base and potentially a catalyst in a dry polar aprotic solvent. Optimization of these conditions is crucial for maximizing the reaction yield. For a similar synthesis of heptyl-carbamic acid quinolin-6-yl ester, a yield of 43.7% was reported under specific conditions. google.com

Table 1: Proposed Reaction Conditions for this compound Synthesis

Parameter Condition Purpose Source
Quinoline Precursor 6-Hydroxyquinoline Provides the quinolin-6-yl core. google.com
Carbamate Source 4-Methoxyphenyl isocyanate Provides the (4-methoxyphenyl)carbamate moiety. google.com
Base Potassium Carbonate Acts as a proton scavenger to facilitate the reaction. google.com
Catalyst Sodium Iodide May be used to enhance the reaction rate. google.com
Solvent Dry Dimethylformamide (DMF) Provides a suitable medium for the reaction. google.com
Temperature 50 °C Provides thermal energy to drive the reaction. google.com

| Time | 12 hours | Duration to allow for reaction completion. | google.com |

Advanced Synthetic Strategies for Quinoline-Carbamate Functionalization

Beyond the initial synthesis, advanced strategies focus on refining the process to enhance purity, yield, and control over the final product's characteristics.

Optimization of Reaction Conditions for Purity and Yield

Achieving high purity and yield is a primary goal in synthetic chemistry. For quinoline-carbamate synthesis, several factors can be fine-tuned. In dual nickel photocatalysis, the physical and electronic properties of the photocatalyst are critical and can be modified to improve the selectivity and efficiency of the reaction. researchgate.net The development of new photocatalysts has been shown to be vital for achieving high selectivity for O-aryl carbamates over potential byproducts. researchgate.net

In more traditional syntheses, the choice of reagents and reaction conditions plays a significant role. Using solid, stable, and non-toxic carbonyl sources can lead to cleaner reactions and excellent yields under mild conditions. researchgate.net The optimization process involves a systematic variation of parameters such as solvent, temperature, reaction time, and the molar ratio of reactants and catalysts.

Table 2: Key Parameters for Optimizing Purity and Yield

Parameter Area of Optimization Rationale Source
Catalyst System Selection of photocatalyst and nickel ligand in dual catalysis. Catalyst properties directly influence selectivity and activity. researchgate.net
Reagent Choice Using stable, pre-formed carbamoylating agents vs. in-situ generation. Can reduce side reactions and simplify purification. researchgate.net
Solvent Screening various solvents (e.g., polar aprotic, non-polar). Solvent can affect solubility, reaction rates, and side-product formation. google.commdpi.com
Temperature Adjusting reaction temperature. Balances reaction rate against thermal decomposition or side reactions. google.com

| Reagent Addition | Slow, controlled addition of one reagent to another. | Can minimize the formation of symmetrical byproducts like ureas. | researchgate.net |

Control of Impurity Formation in Synthetic Steps

A key challenge in carbamate synthesis is the formation of impurities, most notably the corresponding symmetrical ureas from the amine precursor. The strategies for optimizing yield are often directly linked to minimizing these impurities.

In dual catalysis systems, an improperly matched photocatalyst can lead to undesired reaction pathways. researchgate.net Therefore, careful selection is the first line of defense against impurity generation. researchgate.net In reactions involving isocyanates, a common impurity is the urea (B33335) formed by the reaction of the isocyanate with any trace water or with the parent amine. Ensuring anhydrous conditions is therefore critical. Furthermore, controlling the stoichiometry and employing slow addition techniques can significantly suppress the formation of N,N'-disubstituted ureas, sometimes eliminating the need for extensive purification methods like column chromatography. researchgate.net

Derivatization and Analog Generation for Structure-Activity Relationship Studies

This compound serves as a scaffold that can be systematically modified to generate a library of analogs. This process is fundamental to conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. nih.govnih.gov

The generation of analogs involves making targeted chemical changes to different parts of the parent molecule. These derivatives are then evaluated in biological assays to build a comprehensive SAR model. nih.gov This model can guide the rational design of new compounds with improved potency, selectivity, or other desirable properties. nih.govresearchgate.net For instance, SAR studies on quinoline derivatives have been crucial in developing agents for treating Alzheimer's disease and for reversing multidrug resistance in cancer. nih.govnih.gov The analysis often reveals that features like the presence of electron-withdrawing substituents at specific positions or the spatial arrangement of aromatic rings can significantly impact biological function. nih.govresearchgate.net

Table 3: Potential Derivatization Points on the this compound Scaffold for SAR Studies

Molecular Region Example Modifications Purpose of Modification Source
Quinoline Ring Introduction of substituents (e.g., halogens, alkyls, alkoxyls) at various positions (C2, C4, C5, C7, C8). To probe the electronic and steric requirements of the quinoline binding pocket. nih.govnih.gov
Phenyl Ring Varying the substituent at the para-position (e.g., replacing methoxy (B1213986) with H, Cl, F, CF3, alkyls). Modifying the substitution pattern (ortho, meta). To evaluate the role of electronic effects (donating/withdrawing) and sterics on the phenyl ring. researchgate.net

| Carbamate Linker | Replacing the oxygen atom with sulfur (thiocarbamate) or another nitrogen (urea derivative). Altering the linker length or rigidity. | To assess the importance of the linker's hydrogen bonding capacity, geometry, and chemical nature. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Quinoline Carbamate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Quinolin-6-yl (4-methoxyphenyl)carbamate. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom.

Quinoline (B57606) Moiety: The protons on the quinoline ring system are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. mdpi.com The specific positions are influenced by the electron-withdrawing nitrogen atom and the point of attachment of the carbamate (B1207046) group. Protons adjacent to the nitrogen (e.g., H2 and H8) are generally shifted downfield.

4-Methoxyphenyl (B3050149) Moiety: The protons of the 4-methoxyphenyl group will show a characteristic pattern. The two protons ortho to the methoxy (B1213986) group and the two protons meta will appear as distinct doublets, typically in the range of 6.8 to 7.5 ppm. researchgate.net The methoxy group itself (–OCH₃) will present as a sharp singlet around 3.8 ppm. mdpi.com

Carbamate N-H: The proton on the carbamate nitrogen (N-H) is expected to produce a singlet, the chemical shift of which can be highly variable and is dependent on solvent and concentration. It often appears as a broad signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Carbonyl Carbon: The carbon atom of the carbamate carbonyl group (C=O) is characteristically found far downfield, typically in the range of 150-160 ppm.

Aromatic Carbons: The carbons of the quinoline and phenyl rings will resonate in the aromatic region, generally between 110 and 150 ppm. researchgate.netresearchgate.net The carbon atoms attached to nitrogen (in the quinoline ring) and oxygen (C6 of quinoline and C1 of the phenyl ring) will be shifted further downfield. mdpi.comrsc.org

Methoxy Carbon: The carbon of the methoxy group (–OCH₃) will appear upfield, typically around 55-56 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbamate C=O-152 - 155
Carbamate N-HVariable (e.g., 8.0 - 10.0)-
Quinoline CHs7.0 - 8.9115 - 140
Quinoline Quaternary Cs-120 - 150
4-Methoxyphenyl CHs6.8 - 7.5114 - 122
4-Methoxyphenyl C-O-~157
4-Methoxyphenyl C-N-~131
Methoxy -OCH₃~3.8~55.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound's chemical formula is C₁₇H₁₄N₂O₃, giving it a molecular weight of 294.31 g/mol .

In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 294. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. rsc.org

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:

Cleavage of the Carbamate Ester Bond: The most probable fragmentation involves the cleavage of the ester linkage, leading to two primary fragments: the quinolin-6-ol radical cation (m/z 145) and a fragment corresponding to 4-methoxyphenyl isocyanate (m/z 149).

Fragmentation of the Quinoline Ring: The quinoline fragment itself can undergo further dissociation. A characteristic fragmentation for quinoline is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 118 (from the m/z 145 fragment). rsc.org

Loss of Methoxy Group: The 4-methoxyphenyl fragment could lose a methyl radical (•CH₃, 15 Da) from the methoxy group.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Origin
294[C₁₇H₁₄N₂O₃]⁺ (Molecular Ion)Parent Molecule
149[C₈H₇NO₂]⁺ (4-methoxyphenyl isocyanate)Cleavage of carbamate ester
145[C₉H₇NO]⁺ (Quinolin-6-ol)Cleavage of carbamate ester
118[C₈H₆]⁺Loss of HCN from quinoline fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The key functional groups and their expected characteristic absorption bands are:

N-H Stretching: The carbamate N-H bond will exhibit a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹. rsc.orglibretexts.org

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the carbamate is expected between 1700 and 1735 cm⁻¹. rsc.orgpressbooks.pub This is one of the most easily identifiable peaks in the spectrum.

C-O Stretching: The spectrum will feature strong C-O stretching vibrations. The aryl C-O stretch from the carbamate and the ether C-O from the methoxy group will appear in the 1200-1300 cm⁻¹ region. rsc.orglibretexts.org

Aromatic C-H and C=C Stretching: Vibrations from the aromatic rings (quinoline and phenyl) will be visible. C-H stretching absorptions typically appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations occur in the 1450-1600 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carbamate N-HStretch3300 - 3500Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Carbamate C=OStretch1700 - 1735Strong, Sharp
Aromatic C=CIn-ring Stretch1450 - 1600Medium to Strong
Carbamate/Ether C-OStretch1200 - 1300Strong

X-ray Crystallography for Solid-State Structure and Conformation Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, N-H···O, O-H···O, O-H···N hydrogen bonds)

In the crystalline state, molecules of this compound would be expected to arrange themselves in a highly ordered lattice, stabilized by a network of intermolecular forces.

N-H···O Hydrogen Bonds: The most significant directional interaction would likely be hydrogen bonds formed between the carbamate N-H donor and a strong hydrogen bond acceptor. The most probable acceptor is the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or dimeric motifs.

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds are also anticipated. Aromatic C-H groups from both the quinoline and phenyl rings can act as donors, interacting with the carbonyl oxygen or the methoxy oxygen of adjacent molecules, further stabilizing the crystal packing. nih.govbgsu.edu

π-π Stacking: The planar, electron-rich aromatic rings of the quinoline and phenyl systems are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. redalyc.org

Conformational Analysis of the Carbamate and Quinoline Moieties

X-ray crystallography would reveal the precise three-dimensional shape of the molecule.

Quinoline and Phenyl Rings: The quinoline ring system itself is expected to be essentially planar. nih.gov

Carbamate Linker: The carbamate group (-O-C(=O)-N-H-) has some rotational freedom, but its conformation is often influenced by the formation of the intermolecular hydrogen bonds that dictate the crystal packing.

Computational Chemistry and Molecular Modeling Studies of Quinolin 6 Yl 4 Methoxyphenyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), M062X/6-31G(d) level of theory)

Quantum chemical calculations are used to understand the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. The M06-2X functional with a 6-31G(d) basis set is a specific level of theory known for its good performance in calculating main-group thermochemistry and non-covalent interactions.

Prediction of Electronic Structure and Energetics

A primary application of DFT is the prediction of a molecule's electronic structure. This involves optimizing the molecular geometry to find its lowest energy conformation and then calculating key electronic properties. These calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. While no specific calculations for Quinolin-6-yl (4-methoxyphenyl)carbamate are available, studies on similar heterocyclic compounds routinely report these values to understand their stability and potential for chemical reactions.

Table 1: Illustrative Electronic Properties from DFT Calculations This table is for illustrative purposes only, showing typical parameters obtained from DFT calculations. Specific values for this compound are not available in published literature.

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -0.5

Theoretical Spectroscopic Data (IR, NMR)

DFT calculations can predict spectroscopic data, which serves as a valuable tool for structural confirmation. By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. This spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds within the molecule, such as C=O, N-H, and C-O stretches of the carbamate (B1207046) group and vibrations from the quinoline (B57606) and phenyl rings.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure. Although no specific theoretical spectra for this compound have been published, this approach is standard for characterizing novel organic compounds.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Ligand-Protein Interaction Profiling (e.g., with thymidylate kinase, tubulin receptor, cholinesterase enzymes)

Docking simulations of this compound against various protein targets would provide insights into its potential biological activities.

Cholinesterase Enzymes (AChE/BuChE): Carbamates are a well-known class of cholinesterase inhibitors. Docking studies on related tacrine-carbamate hybrids have shown that the carbamate moiety can form covalent bonds with a key serine residue in the active site of these enzymes. Such simulations for this compound would help assess its potential as a cholinesterase inhibitor for conditions like Alzheimer's disease.

Tubulin Receptor: Tubulin is a target for many anticancer agents. Docking studies would explore whether the compound can bind to sites on tubulin, such as the colchicine-binding site, potentially disrupting microtubule dynamics. The quinoline and methoxyphenyl groups would be evaluated for their fit and interactions within the binding pocket.

Thymidylate Kinase: This enzyme is essential for DNA synthesis and is a target for antimicrobial and anticancer drugs. Docking would reveal if the compound could fit into the enzyme's active site and act as an inhibitor.

Despite the relevance, specific docking studies profiling this compound against these specific targets are not found in the reviewed literature.

Identification of Putative Binding Sites and Key Amino Acid Residues

A key output of molecular docking is the identification of the specific binding site on the protein and the crucial amino acid residues that stabilize the interaction. The docking software calculates a binding affinity or score, which estimates the strength of the interaction. The analysis reveals the types of interactions formed, such as:

Hydrogen Bonds: Between the carbamate's N-H or C=O groups and polar amino acid residues.

Hydrophobic Interactions: Involving the quinoline and phenyl rings with nonpolar residues.

Pi-Pi Stacking: Between the aromatic rings of the compound and residues like Phenylalanine, Tyrosine, or Tryptophan.

Studies on similar quinoline-based inhibitors have identified key interactions with residues in the active sites of their targets. For example, docking of carbamate derivatives into cholinesterase often highlights interactions with the catalytic triad (B1167595) and the peripheral anionic site.

Table 2: Example of Key Amino Acid Interactions from a Molecular Docking Study This table is a generalized example. Specific interacting residues for this compound with these targets are not documented.

Target Protein Putative Binding Site Potential Interacting Residues Type of Interaction
Acetylcholinesterase Catalytic Active Site Ser203, His447, Trp86 Covalent, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. Starting from the docked pose, an MD simulation would track the movements of the ligand and protein atoms, providing information on the stability of the complex.

Structure Activity Relationship Sar Studies of Quinolin 6 Yl 4 Methoxyphenyl Carbamate Analogs

Impact of Substituent Modifications on the Quinoline (B57606) Ring

The quinoline scaffold is a cornerstone of many biologically active compounds, and its substitution pattern plays a pivotal role in determining the efficacy of its derivatives. rsc.orgnih.gov Both the position and the nature of the substituents on this bicyclic system can dramatically influence the compound's interaction with its biological target. rsc.org

Positional Effects of Substituents (e.g., at positions 2, 3, 4, 6, 7, 8)

The location of substituents on the quinoline ring is a critical determinant of biological activity and selectivity. Studies on various quinoline derivatives have demonstrated that even minor positional shifts of a functional group can lead to significant changes in efficacy.

For instance, in a series of quinoline-O-carbamate derivatives designed as potential agents for Alzheimer's disease, the position of the carbamate (B1207046) moiety dictated the inhibitory selectivity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Position 4: Carbamate substitution at the 4-position resulted in compounds with significant selective inhibitory potency for equine BuChE (eqBuChE). nih.gov

Position 5: Moving the carbamate to the 5-position yielded potent dual inhibitors of both AChE and BuChE. nih.gov

Position 6: When the carbamate fragment was placed at the 6-position, the resulting compounds showed moderate selective inhibitory activity against electric eel AChE (eeAChE). nih.gov

Position 8: Shifting the carbamate to the 8-position produced potent and selective eeAChE inhibitors. nih.gov

Further research has corroborated the importance of substituent placement. In certain anticancer derivatives, methyl substitution at the C-5 position of the quinoline ring showed more potent activity against cancer cells than the corresponding C-6 substituted derivatives. biointerfaceresearch.com Other studies have highlighted the C-2, C-3, and C-6 positions as key sites for modification to influence biological outcomes. nih.govnih.gov For example, 2,4-disubstituted quinolines have shown promise as anti-cancer agents. ijresm.com

Table 1: Positional Effects of Carbamate Moiety on Cholinesterase Inhibition

Carbamate Position on Quinoline Ring Target Selectivity Potency
4 Selective for eqBuChE nih.gov Significant nih.gov
5 Dual AChE/BuChE inhibitor nih.gov Excellent nih.gov
6 Selective for eeAChE nih.gov Moderate nih.gov

Electronic and Steric Effects of Functional Groups on Biological Activity

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the quinoline ring are fundamental to their biological activity.

Electronic Effects: The electronic nature of a substituent can influence the electron density of the entire quinoline system, affecting its ability to interact with biological targets.

Electron-donating groups , such as a methoxy (B1213986) group (-OCH₃) at the 2-position, have been shown to enhance the antimalarial activity of certain quinoline hybrids. rsc.org In other contexts, electron-donating groups increase the electron density at the nitrogen atom, which can favor coordination with metal ions in metalloenzymes. mdpi.com

Electron-withdrawing groups , like a chloro group (-Cl) at the same C-2 position, can lead to a loss of activity. rsc.org Conversely, the presence of a bromo group (-Br) at the C-6 position has been identified as an essential feature for improving activity in some series. rsc.org

Steric Effects: The size and shape of substituents also play a crucial role. For a class of dihydroorotate (B8406146) dehydrogenase inhibitors, bulky, hydrophobic substituents at the C-2 position of the quinoline ring were found to be necessary for potent inhibition. nih.gov This suggests that a specific hydrophobic pocket in the enzyme's active site must be occupied by this part of the molecule.

Rational Design of Carbamate Moiety Variations

The carbamate group (-O-CO-NH-) is a key structural motif, often acting as a pharmacophore that interacts directly with the target enzyme or receptor. nih.govnih.gov It is chemically stable and can serve as a surrogate for a peptide bond. acs.org Rational modifications of this moiety, including the attached phenyl ring and the linkage itself, are critical for optimizing activity.

Influence of the Phenyl Ring Substitutions (e.g., Methoxy Group) on Potency and Selectivity

Substituents on the phenyl ring of the carbamate moiety can fine-tune the electronic and steric properties of the ligand, thereby influencing its binding affinity, potency, and selectivity. nih.govrsc.org

In the context of P-glycoprotein inhibitors, increasing the number of methoxy substituents on a phenyl ring was shown to improve activity. nih.gov For example, a derivative with two methoxy groups was more potent than an analog with just one. nih.gov The position of these groups is also critical. Studies on other molecular scaffolds have shown that substituents on a phenyl ring can dramatically alter potency and selectivity for their target. acs.org For instance, replacing a hydrogen with a cyano group on a phenyl ring in one series of compounds led to a substantial increase in both potency and selectivity. acs.org

Table 2: Effect of Phenyl Ring Substitution on Biological Activity (Illustrative Examples)

Parent Scaffold Phenyl Ring Substituent Observed Effect on Activity
Quinolin-2-one-pyrimidine p-chlorophenyl vs. naphtha-2-yl The p-chlorophenyl group was detrimental to the inhibitory effect compared to the naphthyl group. nih.gov
Quinolin-2-one-pyrimidine Increase from one to two -OCH₃ groups Improved inhibitory activity. nih.gov
THR Agonist Scaffold -H vs. -CN Cyano group substantially increased potency and selectivity. acs.org

Modifications of the Carbamate Linkage and Connecting Moieties

The nature of the linker between the quinoline core and other parts of the molecule is also critical. In one study comparing N-mustard-quinoline conjugates, compounds with a hydrazine (B178648) carboxamide linker demonstrated superior cytotoxic activity compared to those with a urea (B33335) linker. biointerfaceresearch.com In a different series of enzyme inhibitors, replacing a pyrimidine (B1678525) moiety with a benzyl (B1604629) carbamate resulted in a complete loss of inhibition, underscoring the specific structural requirements of the connecting group. biorxiv.org

Scaffold Hopping and Bioisosteric Replacements in Quinoline-Carbamate Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical structures with similar biological activity while potentially improving properties like synthetic accessibility or pharmacokinetics. nih.govresearchgate.net

Bioisosteric replacement involves substituting one functional group with another that possesses similar physical or chemical properties, leading to a similar biological response. scispace.com The carbamate group itself is often used as a bioisostere for the peptide bond due to its comparable stability and ability to form hydrogen bonds. acs.org

Scaffold hopping is a more significant change, where the central core of a molecule is replaced with a structurally different scaffold that maintains the original orientation of key functional groups. scite.ai This can lead to the discovery of entirely new classes of compounds with improved properties. scispace.com For a quinoline-carbamate, one might replace the quinoline ring with another bicyclic or heterocyclic system that can appropriately position the carbamate moiety and other essential substituents for interaction with the biological target. researchgate.net These computational and knowledge-based methods help in designing new molecules that retain the desired activity while offering novel intellectual property and potentially enhanced drug-like characteristics. scispace.comresearchgate.net

Scientific Data on Quinolin-6-yl (4-methoxyphenyl)carbamate Currently Unavailable in Public Domain

Despite a comprehensive search of scientific literature and databases, no publicly available information exists regarding the Structure-Activity Relationship (SAR) studies, computational modeling, or experimental biological data for the chemical compound this compound.

While the existence of this compound is confirmed through its listing by various chemical suppliers, there are no published research articles, patents, or other scientific communications that detail its biological properties or the correlation between its structure and activity. The search included targeted queries for SAR studies, computational predictions such as 3D-QSAR or molecular docking, and any form of experimental biological data for this specific molecule and its close analogs.

The investigation did yield research on broader, related classes of compounds, including quinoline carboxamides, O-biphenyl carbamates, and other quinoline derivatives. nih.govbirmingham.ac.uk These studies employ computational and experimental methods to explore the SAR of their respective series for various biological targets. nih.govbirmingham.ac.uknih.gov However, none of these publications include or make reference to this compound.

For instance, research on quinoline-4-carboxamide derivatives has detailed their optimization from initial screening hits to potent antimalarial leads, including extensive SAR and pharmacokinetic profiling. acs.org Similarly, detailed SAR and 3D-QSAR modeling have been reported for O-biphenyl carbamates as dual modulators of other biological targets. birmingham.ac.uk These examples highlight the types of studies that are necessary to understand a compound's biological activity, but such information is conspicuously absent for this compound.

Therefore, it is not possible to provide an article on the "Correlation Between Computational Predictions and Experimental SAR Data" for this compound as no such data has been made public. The scientific community has not yet published any research that would form the basis of such a discussion.

Medicinal Chemistry and Drug Discovery Perspectives for Quinolin 6 Yl 4 Methoxyphenyl Carbamate

Identification of Quinoline-Carbamate as a Promising Scaffold for Lead Generation

The quinoline (B57606) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of a wide range of biologically active compounds. nih.govresearchgate.net This nitrogen-containing heterocyclic structure is a key component in numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents. rsc.orgorientjchem.orgresearchgate.net The versatility of the quinoline scaffold stems from its synthetic accessibility and the potential for functionalization at multiple positions, allowing for the fine-tuning of pharmacological properties. orientjchem.orgfrontiersin.org

The carbamate (B1207046) linkage, on the other hand, is a common functional group in drug design, known for its ability to act as a stable and effective linker between different molecular fragments. This combination of a privileged quinoline core with a versatile carbamate linker in quinoline-carbamate structures presents a promising starting point for lead generation in drug discovery.

The inherent bioactivity of the quinoline nucleus, coupled with the modular nature of the carbamate linkage, allows for the systematic exploration of chemical space. By varying the substituents on both the quinoline ring and the carbamate's phenyl ring, chemists can generate libraries of diverse compounds for screening against various biological targets. This approach facilitates the identification of initial "hit" compounds that can be further optimized into potent and selective "lead" compounds.

Lead Compound Identification and Optimization Strategies

Once a promising quinoline-carbamate scaffold is identified, the process of lead compound identification and optimization begins. This involves a systematic investigation of the structure-activity relationships (SAR) to enhance the desired biological activity while minimizing off-target effects and improving pharmacokinetic properties.

For quinoline-based compounds, SAR studies have shown that the nature and position of substituents on the quinoline ring are critical for their biological activity. orientjchem.orgfrontiersin.org For instance, in the context of antibacterial agents, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance activity. orientjchem.org Similarly, for antiproliferative activity, bulky substituents at the 7-position and the presence of an alkylamino side chain at the 4-position have been found to be beneficial. frontiersin.org

Optimization strategies for lead compounds like Quinolin-6-yl (4-methoxyphenyl)carbamate would involve:

Modification of the Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions of the quinoline nucleus to improve target binding and selectivity.

Modification of the Phenylcarbamate Moiety: Altering the substitution pattern on the 4-methoxyphenyl (B3050149) ring to explore interactions with the target protein and modulate physicochemical properties like solubility and lipophilicity. For example, the position of the methoxy (B1213986) group could be varied, or it could be replaced with other functional groups.

Linker Modification: While the carbamate linker is generally stable, its length and flexibility could be altered to optimize the orientation of the two aromatic systems for optimal target engagement.

A key aspect of lead optimization is improving the drug-like properties of the compound, often guided by principles such as Lipinski's "Rule of Five". ucl.ac.uk This involves balancing potency with properties like solubility, permeability, and metabolic stability to ensure the compound can reach its target in the body and exert its therapeutic effect. acs.org

Scaffold Repurposing Approaches in Neglected Disease Drug Discovery

The development of new drugs for neglected tropical diseases (NTDs), such as Chagas disease and leishmaniasis, is often hampered by a lack of financial incentive for pharmaceutical companies. nih.gov Scaffold repurposing, a strategy that involves using existing chemical frameworks with known biological activity as starting points for developing new drugs, offers a pragmatic and cost-effective approach to address this challenge. nih.govcapes.gov.br

The quinoline-carbamate scaffold, given the broad spectrum of biological activities associated with quinoline derivatives, is an attractive candidate for such repurposing efforts. rsc.orgnih.gov A "parasite-hopping" approach, where compounds active against one parasite are tested against others, can lead to the discovery of new therapeutic leads. nih.gov For example, a library of compounds initially developed for their activity against Trypanosoma brucei (the causative agent of human African trypanosomiasis) could be screened against other kinetoplastid parasites like Trypanosoma cruzi (Chagas disease) and Leishmania species. nih.gov

This strategy leverages the existing knowledge of a scaffold's synthesis, and often, its preliminary safety and ADME (absorption, distribution, metabolism, and excretion) profiles, significantly accelerating the early stages of drug discovery. nih.gov By repurposing the quinoline-carbamate scaffold, researchers can potentially identify new lead compounds for NTDs more rapidly and with fewer resources than starting from scratch.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules with high potency and selectivity for a specific biological target. febs.orgnih.gov They are invaluable tools for dissecting complex biological processes, validating new drug targets, and understanding the mechanism of action of bioactive compounds. febs.orgnih.govacs.org A well-characterized chemical probe should ideally have a defined mechanism of action and demonstrate target engagement in cellular or in vivo models. nih.gov

This compound, or optimized analogs derived from it, could be developed into chemical probes. To achieve this, the parent compound would need to be modified to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule. mskcc.org These tagged probes can then be used in a variety of experiments:

Fluorescently-labeled probes can be used in microscopy and flow cytometry to visualize the localization of the target protein within cells. mskcc.org

Biotinylated probes can be used in pull-down assays coupled with mass spectrometry to identify the protein targets of the compound (target deconvolution). mskcc.org

The development of chemical probes from the quinoline-carbamate scaffold would not only provide valuable tools for basic biological research but could also accelerate the drug discovery process by confirming the molecular target and mechanism of action of this class of compounds.

Considerations for Preclinical Development Candidates

Before a compound can be considered for clinical trials in humans, it must undergo rigorous preclinical development to assess its safety and efficacy. pharmafeatures.comwuxiapptec.com A preclinical candidate should possess a well-defined set of properties that suggest it will be safe and effective in humans. ucl.ac.uk

Key considerations for a preclinical candidate like an optimized derivative of this compound include:

Pharmacological Properties: The compound must demonstrate high selectivity for its intended target to minimize off-target effects. ucl.ac.uk It should show potent activity in both in vitro assays and in relevant in vivo animal models of the disease. ucl.ac.uk

Pharmacokinetic Properties: The compound needs to have favorable ADME (absorption, distribution, metabolism, and excretion) properties. ucl.ac.uk This includes good oral bioavailability, an appropriate half-life, and distribution to the target tissues. ucl.ac.ukpharmafeatures.com In vitro and in vivo metabolism studies are crucial to identify any potentially toxic metabolites. pharmafeatures.com

Toxicological Profile: Extensive safety and toxicity studies are required. ucl.ac.uk These include in vitro assays to assess potential cardiac toxicity, genotoxicity, and hepatotoxicity, as well as in vivo toxicology studies in at least two animal species (typically a rodent and a non-rodent) to determine a safe starting dose for human trials. ucl.ac.uknih.gov

Chemical and Pharmaceutical Properties: The compound must be chemically stable and amenable to large-scale synthesis. ucl.ac.uk It should also be possible to formulate the compound into a suitable dosage form for administration to patients. nih.gov

The ultimate goal of preclinical development is to gather sufficient data to file an Investigational New Drug (IND) application with regulatory agencies, such as the FDA, to gain approval to initiate clinical trials. wuxiapptec.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing quinoline-based carbamates like Quinolin-6-yl (4-methoxyphenyl)carbamate?

  • Methodology : Synthesis typically involves coupling a quinoline derivative with a carbamoyl chloride or isocyanate under controlled conditions. For example:

  • Step 1 : Activate the hydroxyl group on quinolin-6-ol using a base (e.g., NaH) to form a nucleophilic intermediate.
  • Step 2 : React with (4-methoxyphenyl)carbamoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Considerations : Solvent polarity and reaction temperature significantly impact yield. Acetonitrile may enhance reaction efficiency compared to THF .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm carbamate linkage (e.g., carbonyl signal at ~155–160 ppm) and methoxy group integration.
  • HRMS : High-resolution mass spectrometry for molecular ion verification.
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with similar carbamates (e.g., biphenyl-quinoline derivatives ).
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Q. What preliminary biological assays are suitable for screening the bioactivity of this compound?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculation .
    • Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only controls to exclude false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?

  • Experimental Variables :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate coupling .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
    • Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activity data for quinoline carbamates?

  • Case Study : If one study reports potent antifungal activity while another shows inactivity:

  • Variable Analysis : Compare assay conditions (e.g., pH, incubation time) and strain-specific susceptibility .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the 4-methoxyphenyl moiety and retest to assess SAR trends .
    • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate ) to identify conserved pharmacophores.

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Workflow :

  • Docking Studies : Model interactions with target proteins (e.g., topoisomerase II using AutoDock Vina) to predict binding affinities .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
    • Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC50_{50} values .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

  • Stability Testing :

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions .
  • LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
    • Implications : Structural instability of the carbamate group may necessitate prodrug strategies for in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.